molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one CAS No. 76044-31-0

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Cat. No. B1417698
CAS RN: 76044-31-0
M. Wt: 136.11 g/mol
InChI Key: JDPCCIANHKTFII-UHFFFAOYSA-N
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Description

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with the empirical formula C5H4N4O . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. For instance, oxovanadium (V)- [5,10,15,20-tetrakis (pyridinium)-porphyrinato]-tetra (tricyanomethanide) [ (VO)TPP] [ (TCM) 4] was used as a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[1,5-c]pyrimidin-5-one ring. The SMILES string for this compound is Oc1nccc2ncnn12 .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 136.11 .

Scientific Research Applications

Synthesis and Characterization

  • Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were synthesized, exhibiting antimicrobial activities (El-Agrody et al., 2001).
  • A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized, showing antibacterial activity (Lahmidi et al., 2019).
  • A Dimroth rearrangement of pyrimidine nucleosides led to the formation of [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones (Loakes et al., 1999).

Biological Activities

  • The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are significant in agriculture and medicinal chemistry, showing diverse biological activities like antibacterial, antifungal, and anticancer properties (Pinheiro et al., 2020).
  • Some [1,2,4]triazolo[1,5-a]pyrimidines possess herbicidal activity and are active against various diseases and disorders (Fizer & Slivka, 2016).

Antiviral and Antiepileptic Potentials

  • Novel [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives showed remarkable anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model (Ding et al., 2019).

Applications in Medicinal Chemistry

  • [1,2,4]Triazolo[1,5‐a]pyrimidine is known for its wide range of pharmacological activities, including use in several clinical trials and marketed drugs (Merugu et al., 2022).

Synthesis Methods and Chemical Properties

  • Various methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines, including Dimroth rearrangement, have been explored (Salgado et al., 2011).

Antioxidant Properties

  • Triazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated, identifying specific compounds with significant antioxidant activity (Bayazeed & Alnoman, 2020).

Future Directions

The future directions for the research and development of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . The development of new synthesis methods and the study of their reactivity could also be areas of interest .

Biochemical Analysis

Biochemical Properties

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is pivotal in cell cycle regulation . The interaction between this compound and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity. This inhibition can result in the arrest of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound has demonstrated significant cytotoxic activity . It induces apoptosis and cell cycle arrest, primarily at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, this compound influences cell signaling pathways by modulating the activity of proteins involved in apoptosis and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with critical residues . This binding disrupts the enzyme’s ability to phosphorylate its substrates, leading to cell cycle arrest. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name

6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPCCIANHKTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504110
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76044-31-0
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-31-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of the product of Example 42 (500 mg) in ethanol (20 mL) is added 4N aqueous sodium hydroxide (1 mL) and the whole stirred at reflux under nitrogen for 2 hours. It is cooled, filtered and the filtrate neutralized with glacial acetic acid with ice cooling to produce the solid 9-carboxymethyl-2-(2-fluorophenyl)-7,8,9,10-tetrahydropyrido[3,4-e][(1,2,4]triazolo[1,5-c]pyrimidin-5(6H)one.
Name
product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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